2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-10-4-2-5-11(8-10)16-7-3-6-14-12(15)9-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZTDATHUAECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide typically involves the reaction of 3-(3-methylphenoxy)propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-(3-methylphenoxy)propylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Extract the product using an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
- 2-Chloro-N-(3-Methylphenyl)Acetamide (3MPCA): Structural Differences: The 3-methylphenyl group in 3MPCA lacks the propyloxy linker present in the target compound. Conformational Impact: The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). This difference arises from steric and electronic effects of substituents, influencing intermolecular hydrogen bonding and crystal packing .
Agrochemical Derivatives: Substituent-Driven Selectivity
- Herbicidal Chloroacetamides (Alachlor, Pretilachlor): Common Features: Share the chloroacetamide core but differ in aromatic substituents (e.g., 2,6-diethylphenyl in alachlor). Functional Impact: Bulky substituents enhance herbicidal selectivity by influencing binding to acetyl-CoA carboxylase in weeds . Target Compound Potential: The 3-methylphenoxypropyl group may offer intermediate lipophilicity, balancing soil adsorption and bioavailability compared to highly lipophilic agrochemicals.
Physicochemical Properties and Solubility Trends
- Analysis: The phenoxypropyl group in the target compound increases hydrophobicity compared to pyrrolidone-containing analogs, reducing aqueous solubility but enhancing lipid membrane penetration.
Biological Activity
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide is an organic compound characterized by its chloroacetamide group linked to a propyl chain and a 3-methylphenoxy group. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of approximately 241.71 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The chloroacetamide moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function . This interaction may lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies on related compounds have shown high inhibitory activity against specific receptors (e.g., histamine H3 receptor) with IC50 values in the low micromolar range (e.g., 8.8 nM for some derivatives). This suggests that structural modifications can enhance binding affinity and biological activity .
- Cell Proliferation Assays : Research has indicated that several phenoxy-containing compounds can induce apoptosis in cancer cells. For example, compounds exhibiting IC50 values as low as 0.56 µM against HepG2 cells were reported, highlighting the potential efficacy of structurally similar compounds .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | IC50 (µM) against Cancer Cell Lines | Notable Activity |
|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | C₁₂H₁₅ClNO₂ | 6.6 ± 0.6 (A549) | Anticancer |
| 2-chloro-N-(3-chlorophenyl)acetamide | C₁₂H₁₅ClNO₂ | 7.4 ± 1.8 (MCF7) | Anticancer |
| This compound | C₁₂H₁₆ClNO₂ | Pending Further Study | Potential Antidepressant/Cytotoxic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution between 3-(3-methylphenoxy)propan-1-amine and chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃ or triethylamine). Monitor reaction progress via TLC or HPLC. Purification can be achieved via recrystallization from ethanol or column chromatography .
- Key Parameters : Adjust reaction temperature (typically 0–25°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride). Confirm product purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Methodology : Perform single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and hydrogen-bonding patterns. For example, analogous chloroacetamides exhibit intermolecular N–H⋯O hydrogen bonds forming infinite chains in the solid state .
- Advanced Techniques : Pair XRD with Hirshfeld surface analysis to quantify non-covalent interactions. Compare results with density functional theory (DFT) calculations to validate electronic structure models .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
- Methodology : Use DFT (e.g., B3LYP/6-311++G(d,p)) to model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
- Case Study : In related compounds, electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .
Q. How do steric and electronic effects of the 3-methylphenoxypropyl substituent influence bioactivity?
- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) on the phenyl ring. Assess bioactivity (e.g., antimicrobial or enzyme inhibition) via in vitro assays. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
- Data Interpretation : For example, meta-substituted methyl groups may enhance lipophilicity, improving membrane permeability in cell-based assays .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Methodology : Conduct reproducibility studies with controlled variables (e.g., solvent purity, moisture levels). Use design of experiments (DoE) to identify critical factors (e.g., pH, temperature). Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, microcalorimetry for binding affinity) .
- Example : Inconsistent crystallization outcomes may arise from polymorphism; address this via solvent screening (e.g., ethanol vs. ethyl acetate) .
Q. What spectroscopic techniques are most effective for monitoring degradation pathways under varying pH conditions?
- Methodology : Use stability-indicating HPLC methods with UV/Vis detection to track hydrolysis products (e.g., free amine or acetic acid derivatives). Complement with FTIR to identify carbonyl group degradation .
- Advanced Approach : Employ LC-NMR for real-time structural elucidation of degradation intermediates .
Methodological Resources
- Synthetic Protocols : Reference PubChem and Acta Crystallographica for validated procedures .
- Computational Tools : Utilize Gaussian or ORCA for DFT studies, and AutoDock for molecular docking .
- Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
